5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a methylsulfonyl group (-SO2CH3), which is a common functional group in organic chemistry .
Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, nucleophiles, and ligands in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Several studies have demonstrated methods for synthesizing derivatives of tetrahydrothieno[3,2-c]pyridine and related chemical structures. These methods often aim to enhance the biological activity or physical properties of the compounds for various applications. For instance, Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the potential for green chemistry approaches in the synthesis of gastroesophageal reflux disease (GERD) treatment intermediates. The study focused on optimizing the synthesis process and evaluating the green metrics, indicating a move towards more sustainable chemical synthesis methods (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Applications
Research into the antimicrobial properties of sulfonyl and pyridine derivatives has been a significant area of interest. Various compounds synthesized from these derivatives have shown promise as antimicrobial agents. El‐Wahab et al. (2015) synthesized heterocyclic compounds with antimicrobial activity and tested their efficacy when incorporated into polyurethane varnish formula and printing ink paste. This study suggests potential applications in creating antimicrobial coatings and inks, which could have broad implications for public health and sanitation (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Molecular Conformations and Hydrogen Bonding
The study of molecular conformations and hydrogen bonding in compounds related to 5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine provides insights into their structural properties and potential interactions in biological systems. Sagar et al. (2017) explored the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. These structural studies are crucial for understanding the compounds' chemical behavior and guiding their application in designing drugs and materials (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-13(10,11)9-4-2-8-7(6-9)3-5-12-8/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNRLZDNMCFZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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